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Compound of Interest

Compound Name: 3,5-Difluorobenzonitrile

Cat. No.: B1349092

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzonitrile is a fluorinated aromatic building block of significant interest in
medicinal chemistry, materials science, and organic synthesis. The presence of two electron-
withdrawing fluorine atoms and a versatile nitrile group on the benzene ring imparts unique
electronic properties and reactivity. This guide provides a comprehensive overview of its
synonyms, chemical and physical properties, key synthetic protocols, and applications, with a
focus on its role in the development of novel pharmaceuticals and advanced materials.

Synonyms and Identifiers

3,5-Difluorobenzonitrile is also known by several other names, which are important to
recognize when searching chemical databases and literature.

Synonym Source

5-Cyano-1,3-difluorobenzene [Chemical Supplier Catalogs]
3,5-difluoro nitrile [Chemical Supplier Catalogs]
3,5-difluoro-benzonitrile [Chemical Supplier Catalogs]
3,5-Difluoro-1-benzonitrile [Chemical Supplier Catalogs]
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Physicochemical Properties

A summary of the key physical and chemical properties of 3,5-Difluorobenzonitrile is
presented below.

Property Value

CAS Number 64248-63-1

Molecular Formula C7HsF2N

Molecular Weight 139.10 g/mol

Appearance White to off-white crystalline powder
Melting Point 84-86 °C

Boiling Point 160 °C

Purity Typically >99% (by GC)

Solubility Insoluble in water

Experimental Protocols

Detailed methodologies for the synthesis of 3,5-Difluorobenzonitrile and its application in key
organic reactions are provided below.

Synthesis of 3,5-Difluorobenzonitrile

A common laboratory-scale synthesis of 3,5-Difluorobenzonitrile involves the cyanation of a
corresponding Grignard reagent formed from 3,5-difluorobromobenzene.[1]

Reaction Scheme:
Materials:
e 3,5-Difluorobromobenzene

 |sopropylmagnesium chloride-lithium chloride complex (iPrMgCI-LiCl) (2M in THF)
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e Anhydrous Lithium Chloride (LiCl)

¢ Anhydrous Tetrahydrofuran (THF)

e Anhydrous N,N-Dimethylformamide (DMF)
e lodine (I2)

e Aqueous Ammonia (NHs, 28-30%)

o Saturated aqueous Sodium Sulfite (Na=S0Os) solution
e Chloroform (CHCIs)

e Anhydrous Sodium Sulfate (NazSOa)

« Silica gel for column chromatography

e Hexane

o Ethyl acetate

Procedure:

To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCI-LiCl (2M in THF, 4.1 mL) and
anhydrous THF (5 mL) at 15 °C.[1]

e Stir the mixture for 15 minutes.[1]

e Slowly add a solution of 3,5-difluorobromobenzene (1.46 g, 8.03 mmol) in anhydrous THF (1
mL) to the reaction mixture and continue stirring for an additional 15 minutes.[1]

e Cool the mixture to 0 °C and add anhydrous DMF (1.3 mL, 12 mmol). Stir the reaction for 2
hours at this temperature.[1]

e Upon completion of the reaction, add aqueous NHs (7 mL, 28-30%) followed by I> (4.06 g, 16
mmol).[1]
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 After stirring at room temperature for 2 hours, pour the reaction mixture into a saturated
aqueous Na2SO0s solution.[1]

o Extract the aqueous layer with CHCIs (3 x 30 mL).[1]
o Combine the organic layers, dry over Na=S0Oa4, and filter.[1]
e Remove the solvent under reduced pressure.[1]

» Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl
acetate (9:1, v/v) as the eluent to obtain 3,5-difluorobenzonitrile.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 3,5-Difluorobenzonitrile makes it a
suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. While a specific
protocol starting with 3,5-difluorobenzonitrile is not detailed in the provided search results, a
representative procedure for a similar substrate, 2-Amino-3,5-difluorobenzonitrile, is outlined
below and can be adapted.[2]

Reaction Principle:

In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement
of a leaving group (in this case, a fluoride ion). The reaction proceeds via a two-step addition-
elimination mechanism.[2]

General Procedure (Adapted for 3,5-Difluorobenzonitrile):

e Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,5-
Difluorobenzonitrile (1.0 eq), a suitable nucleophile (e.g., a secondary amine like
morpholine, 1.2 eq), and a mild base such as potassium carbonate (K2COs, 2.0 eq).[2]

o Solvent Addition: Add an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide
(DMF), to achieve a concentration of approximately 0.2 M with respect to the starting
material.[2]

e Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.[2]
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o Work-up:
o Cool the reaction mixture to room temperature.[2]

o Pour the mixture into deionized water and extract with an organic solvent like ethyl acetate
(3 times the volume of the aqueous phase).[2]

o Combine the organic layers and wash with deionized water, followed by brine.[2]

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.[2]

« Purification: Purify the crude product by flash column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]

Suzuki-Miyaura Cross-Coupling

3,5-Difluorobenzonitrile can be utilized as a coupling partner in Suzuki-Miyaura cross-
coupling reactions to form C-C bonds, leading to the synthesis of biaryl compounds. This
reaction is fundamental in drug discovery and materials science.

Reaction Principle:

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an
organoboron compound (e.g., an arylboronic acid) and an organohalide or triflate. The catalytic
cycle consists of three main steps: oxidative addition, transmetalation, and reductive
elimination.[3]

General Procedure (for coupling with an arylboronic acid):

e Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine
3,5-Difluorobenzonitrile (assuming a suitable leaving group like bromine or iodine is
present at another position, or under conditions that activate C-F bonds), the arylboronic acid
(1.2 eq), a palladium catalyst (e.g., Pd(PPhs)s, 1-5 mol%), and a base (e.g., K2COs, 3.0 eq).

 Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
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» Solvent Addition: Add a degassed solvent system, which can be a single organic solvent like
dioxane or a biphasic mixture such as toluene and water.

» Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor
the reaction progress by TLC or GC-MS.

o Work-up:
o After the reaction is complete, cool the mixture to room temperature.

Dilute the reaction mixture with an organic solvent (e.qg., ethyl acetate) and filter through a

[¢]

pad of Celite if necessary.

Wash the filtrate with water and then with brine.

[¢]

o

Dry the organic layer over anhydrous sodium sulfate.

[e]

Filter and concentrate the solvent under reduced pressure.
 Purification: Purify the crude product by flash column chromatography.
Visualizations

Experimental Workflow for the Synthesis of 3,5-
Difluorobenzonitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3,5-Difluorobenzonitrile.
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Logical Relationship in Nucleophilic Aromatic
Substitution

3,5-Difluorobenzonitrile Nucleophile
(Electron-deficient ring) (e.g., Amine, Alkoxide)

Base
(e.g., K2CO:3)

Assists in proton removal
and neutralizes HF

Substituted Product

Click to download full resolution via product page

Caption: Key steps in the SNAr reaction of 3,5-Difluorobenzonitrile.

Applications in Research and Development

3,5-Difluorobenzonitrile is a valuable intermediate in several areas of chemical research and

development:

o Pharmaceutical Synthesis: The difluorophenyl moiety is a common structural motif in drug
candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and
bioavailability. This building block is particularly useful in the synthesis of kinase inhibitors
and central nervous system (CNS) active agents.
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e Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the
efficacy and environmental persistence of pesticides and herbicides.

o Materials Science: 3,5-Difluorobenzonitrile and its derivatives are used in the synthesis of
advanced materials. For instance, they serve as electron-acceptor units in the development
of emitters for organic light-emitting diodes (OLEDS), particularly those exhibiting thermally
activated delayed fluorescence (TADF). The electron-withdrawing nature of the
difluorobenzonitrile core is crucial for tuning the electronic properties of these materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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